molecular formula C14H15ClN2 B4854736 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine

Cat. No. B4854736
M. Wt: 246.73 g/mol
InChI Key: WUFZWSYJPJXCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine, also known as Venlafaxine, is a potent antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is widely used in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain. The drug was first introduced in the market in 1993 and has since become a popular choice for treating various mental health conditions.

Mechanism of Action

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has been shown to have a number of biochemical and physiological effects. The drug has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in regulating mood and cognitive function. 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has also been shown to have an impact on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress response.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action, making it a useful tool for studying the neurobiology of depression and anxiety. However, one limitation of using 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine in lab experiments is that it can have variable effects on different individuals, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine. One area of interest is the use of the drug in combination with other medications to improve treatment outcomes. Another potential direction is the investigation of the long-term effects of 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine on brain function and cognitive performance. Additionally, research could focus on identifying biomarkers that could predict treatment response to 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine, which could help to personalize treatment for patients with mental health conditions.

Scientific Research Applications

2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has been extensively studied for its efficacy in treating various mental health conditions. Clinical trials have shown that 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine is effective in reducing symptoms of depression, anxiety, and neuropathic pain. The drug has also been studied for its potential use in treating hot flashes associated with menopause.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-14-5-1-3-12(9-14)6-8-17-11-13-4-2-7-16-10-13/h1-5,7,9-10,17H,6,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFZWSYJPJXCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5524569

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.